molecular formula C3H2N6O2 B2426475 3-nitro-3H-[1,2,4]triazolo[3,4-c][1,2,4]triazole CAS No. 339255-72-0

3-nitro-3H-[1,2,4]triazolo[3,4-c][1,2,4]triazole

Cat. No.: B2426475
CAS No.: 339255-72-0
M. Wt: 154.089
InChI Key: ZHDIWIXRSZUWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-3H-[1,2,4]triazolo[3,4-c][1,2,4]triazole is a heterocyclic compound that contains a fused triazole ring system. This compound is known for its high thermal stability and energetic properties, making it a subject of interest in the field of energetic materials.

Chemical Reactions Analysis

3-nitro-3H-[1,2,4]triazolo[3,4-c][1,2,4]triazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used .

Biological Activity

3-Nitro-3H-[1,2,4]triazolo[3,4-c][1,2,4]triazole (commonly referred to as NTO) is a heterocyclic compound characterized by its fused triazole ring system and notable energetic properties. This compound has garnered attention in various fields including materials science and medicinal chemistry due to its unique biological activities and potential applications.

  • Molecular Formula : C₃H₂N₆O₂
  • Molecular Weight : 114.08 g/mol
  • CAS Number : 339255-72-0

NTO exhibits its biological activity primarily through its interaction with specific biochemical pathways. It is known for:

  • Thermal Stability : NTO's high thermal stability allows it to be used in energetic materials while minimizing sensitivity to external stimuli.
  • Controlled Energy Release : The compound facilitates the controlled release of energy, which is crucial in applications ranging from propellants to explosives.

Antimicrobial Properties

Research indicates that NTO may possess antimicrobial activity. Studies have shown that triazole derivatives can exhibit significant antimicrobial effects against various pathogens. While specific data on NTO's antimicrobial efficacy is limited, its structural relatives have demonstrated promising results in this area .

Antitrypanosomal Activity

Recent studies have explored the synthesis of analogs of NTO for their antitrypanosomal properties. For instance:

  • Compound 15g , a derivative of 3-nitro-1H-1,2,4-triazole, was found to exhibit outstanding antichagasic activity against Trypanosoma cruzi, showing an IC₅₀ value of 0.09 μM, which is significantly more active than the standard treatment benznidazole (IC₅₀ = 6.15 μM) .

Anti-inflammatory Effects

While direct studies on NTO's anti-inflammatory properties are scarce, compounds containing triazole rings are often investigated for such activities. The presence of nitro groups in similar compounds has been associated with reduced inflammation in various models .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of NTO and its derivatives:

StudyFindings
Antimicrobial Activity Triazole derivatives exhibit broad-spectrum antimicrobial effects; however, specific data on NTO is limited .
Antitrypanosomal Activity Compound 15g showed significant efficacy against T. cruzi with a selectivity index >555.5 .
Thermal Stability Research NTO enhances the thermal decomposition of energetic materials, improving performance in explosive applications.

Comparative Analysis with Similar Compounds

NTO can be compared with other triazole-based compounds to highlight its unique properties:

CompoundKey FeaturesBiological Activity
5-Nitro-1,2,4-triazol-3-one (NTO) High energy contentLower sensitivity than NTO
1,2,3-triazoles Varied substitution patternsUsed in pharmaceuticals
1,2,4-triazoles Different propertiesExplored for medicinal applications

Properties

IUPAC Name

5-nitro-5H-[1,2,4]triazolo[3,4-c][1,2,4]triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N6O2/c10-9(11)3-7-6-2-5-4-1-8(2)3/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDIWIXRSZUWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C2N1C(N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.